methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
Description
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a synthetic acrylate derivative characterized by:
- Core structure: An α,β-unsaturated acrylate ester backbone.
- Substituents: A 3,4-difluorophenylamino group at the β-position. A 2-fluorophenylsulfonyl group at the α-position.
- Functional groups: Sulfonyl, amino, and ester moieties.
Its structural features may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl (E)-3-(3,4-difluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c1-24-16(21)15(9-20-10-6-7-11(17)13(19)8-10)25(22,23)14-5-3-2-4-12(14)18/h2-9,20H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFZNMLYMECSL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1. Synthetic Routes and Reaction Conditions: Synthesis of methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can be achieved through several routes. A common method involves the condensation of 3,4-difluoroaniline with an appropriate sulfone precursor in the presence of a base, followed by esterification with methyl acrylate. The reactions typically occur under controlled temperatures, often ranging from ambient to slightly elevated conditions, to ensure the desired product formation.
2. Industrial Production Methods: For large-scale production, the process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and the use of specialized reactors to enhance efficiency. Careful control of parameters like temperature, pressure, and the concentration of reactants is crucial in the industrial setting.
Chemical Reactions Analysis
1. Types of Reactions: Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the double bond or other functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions allow for the modification of the aromatic rings or the acrylate moiety.
2. Common Reagents and Conditions: Reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Conditions vary based on the desired reaction, typically involving specific solvents, temperatures, and catalysts.
3. Major Products Formed: Depending on the reactions, major products can include oxidized derivatives, reduced amines, and substituted acrylates. Each product retains the core structure of the original compound while exhibiting new chemical properties.
Scientific Research Applications
1. Chemistry: In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity patterns facilitate the development of novel synthetic methodologies.
2. Biology: Biological research utilizes this compound for studying interactions with enzymes and receptors. Its structural motifs are explored for potential biological activities.
3. Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as leads for developing new drugs targeting specific biological pathways.
4. Industry: Industrially, methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate finds applications in the synthesis of advanced materials and specialty chemicals. Its reactivity can be harnessed for creating polymers and other high-performance materials.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, such as enzymes or receptors, influencing their activity. The fluorine atoms enhance its binding affinity and stability, while the acrylate group allows for potential covalent modifications of target proteins. The precise pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related acrylate derivatives and their properties:
Key Observations:
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may improve binding affinity compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogs due to increased electronegativity and steric effects . 2-Fluorophenylsulfonyl vs. 3-chlorophenylsulfonyl: Chlorine’s stronger electron-withdrawing effect could enhance sulfonyl group reactivity, but fluorine’s smaller size may reduce steric hindrance .
Amino Group Modifications: 3,4-Dimethoxyphenylamino () introduces methoxy groups, which could enhance solubility but reduce metabolic stability compared to fluorinated amino groups .
Biological Activity
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a difluorophenyl group and a sulfonyl moiety, which are significant in modulating biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with various electrophiles to introduce the necessary functional groups. The synthetic pathway often includes:
- Formation of the Amino Group : Starting with 3,4-difluoroaniline.
- Sulfonylation : Introduction of the sulfonyl group using sulfonating agents.
- Acrylate Formation : Finalizing the structure through esterification or similar reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes G1/S phase arrest in the cell cycle, preventing cancer cells from proliferating.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of Bacterial Cell Membranes : The sulfonyl group may interact with bacterial membranes, compromising their integrity.
- Inhibition of Protein Synthesis : It may interfere with ribosomal function in bacteria.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the efficacy of this compound on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 15 µM after 48 hours.
-
Case Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disc diffusion method was utilized to test various concentrations.
- Results : Zones of inhibition were observed up to 20 mm at high concentrations, indicating potent antimicrobial effects.
Data Table
| Biological Activity | Test Organism/Cell Line | IC50/Effect Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Effective at high doses | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
